molecular formula C18H17NO3 B8371493 2-(2-(2-Methoxyphenyl)propyl)isoindoline-1,3-dione

2-(2-(2-Methoxyphenyl)propyl)isoindoline-1,3-dione

Cat. No. B8371493
M. Wt: 295.3 g/mol
InChI Key: RKKOGTNUTPGAIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(2-Methoxyphenyl)propyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(2-Methoxyphenyl)propyl)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(2-Methoxyphenyl)propyl)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-(2-Methoxyphenyl)propyl)isoindoline-1,3-dione

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

2-[2-(2-methoxyphenyl)propyl]isoindole-1,3-dione

InChI

InChI=1S/C18H17NO3/c1-12(13-7-5-6-10-16(13)22-2)11-19-17(20)14-8-3-4-9-15(14)18(19)21/h3-10,12H,11H2,1-2H3

InChI Key

RKKOGTNUTPGAIC-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

As shown in step 4-iii of Scheme 4, a mixture of 2-(2-methoxyphenyl)-1-propanol (1.31 g, 7.08 mmol), phthalimide (1.09 g, 7.44 mmol), and PPh3 resin (3.43 g, 10.6 mmol) was stirred at room temperature for 15 minutes to allow the resin to swell. Diisopropylazodicarboxylate (2.29 g, 2.24 mL, 10.6 mmol) was added and the reaction was stirred for 18 hours. The reaction mixture was filtered through diatomaceous earth, which was subsequently washed with EtOAc and DCM. The filtrate was concentrated under reduced pressure and purified by medium pressure chromatography on silica gel (10 to 20% EtOAc in hexanes) to give 2-(2-(2-methoxyphenyl)propyl)isoindoline-1,3-dione as a clear, colorless oil (Compound 2010, 2.15 g, quantitative yield): 1H NMR (CDCl3) δ 7.81 (dd, J=5.5, 3.0 Hz, 2H), 7.69 (dd, J=5.5, 3.0 Hz, 2H), 7.34-7.24 (m, 1H), 7.19 (ddd, J=8.1, 7.5, 1.7 Hz, 1H), 6.94 (td, J=7.5, 1.1 Hz, 1H), 6.76 (dd, J=8.2, 0.9 Hz, 1H), 4.03-3.69 (m, 3H), 3.66 (s, 3H), 1.32 (d, J=6.8 Hz, 3H).
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
3.43 g
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.